(-)-(3S)-3-Hydroxyquinine-d3 is a stable isotope-labeled derivative of 3-hydroxyquinine, which is a metabolite of quinine, a well-known antimalarial compound derived from the bark of the Cinchona tree. This compound has the molecular formula and a molecular weight of 343.43 g/mol. The presence of deuterium (D) in its structure makes it useful for various analytical applications, particularly in studies involving metabolic pathways and drug interactions. The compound is characterized by its unique stereochemistry, specifically the (3S) configuration, which is crucial for its biological activity and interaction with biological targets .
These reactions are essential for understanding the metabolism and pharmacokinetics of (-)-(3S)-3-Hydroxyquinine-d3 in biological systems.
(-)-(3S)-3-Hydroxyquinine-d3 exhibits significant biological activity primarily related to its role as a metabolite of quinine. Some key aspects include:
The synthesis of (-)-(3S)-3-Hydroxyquinine-d3 can be achieved via several methods:
These methods underscore the importance of both synthetic chemistry and biochemistry in producing this compound.
(-)-(3S)-3-Hydroxyquinine-d3 has several applications in research and industry:
Interaction studies involving (-)-(3S)-3-Hydroxyquinine-d3 focus on:
These studies are critical for assessing safety and efficacy in clinical settings.
Several compounds share structural similarities with (-)-(3S)-3-Hydroxyquinine-d3. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Quinine | C20H24N2O2 | Parent compound; potent antimalarial agent |
(-)-(3S)-Quinidine | C20H24N2O2 | Structural isomer; used for arrhythmias |
(R)-Hydroxyquinidine | C20H24N2O2 | Enantiomer with distinct pharmacological properties |
(-)-(3S)-3-Hydroxyquinine-d3 is unique due to its stable isotope labeling with deuterium, which enhances its utility in analytical applications compared to non-labeled counterparts. Its specific stereochemistry also distinguishes it from other metabolites and derivatives, impacting its biological activity and interactions within metabolic pathways .
(-)-(3S)-3-Hydroxyquinine-d3 belongs to the Cinchona alkaloid family, characterized by a bicyclic quinoline moiety fused to a quinuclidine ring system. Its core structure (C20H21D3N2O3) mirrors that of quinine (C20H24N2O2), with a hydroxyl group at the C3 position and three deuterium atoms replacing protons on the vinyl sidechain. The stereochemistry at the C3, C4, C8, and C9 positions aligns with the (8α,9R) configuration common to bioactive Cinchona derivatives, ensuring comparable molecular interactions with enzymatic targets.
Table 1: Structural Comparison of Quinine and Its Deuterated Metabolite
Property | Quinine (C20H24N2O2) | (-)-(3S)-3-Hydroxyquinine-d3 (C20H21D3N2O3) |
---|---|---|
Molecular Weight | 324.42 g/mol | 340.42 g/mol (including deuterium) |
Functional Groups | Methoxy, vinyl | Hydroxyl, deuterated vinyl |
Key Metabolic Site | C3 (hydroxylation) | C3 (pre-hydroxylated) |
The introduction of deuterium at the vinyl group (C=C-D3) minimizes isotopic interference with the molecule’s pharmacological activity while creating a detectable mass shift of +3 Da in mass spectrometry. This structural modification preserves the compound’s ability to mimic natural 3-hydroxyquinine in metabolic studies.
3-Hydroxyquinine accounts for approximately 60–70% of quinine’s metabolic clearance in humans, produced via cytochrome P450 3A4/5-mediated oxidation at the C3 position. In vitro studies using human liver microsomes demonstrate a mean apparent Michaelis constant (Km) of 83 ± 19 μM for this reaction, with a 6.7-fold variation in maximum velocity (Vmax) across individuals. The metabolite’s formation correlates strongly with cytochrome P450 3A activity (r = 0.89–0.94, p < 0.01), as evidenced by inhibition assays using troleandomycin and erythromycin.
Key Metabolic Pathways of Quinine
While aldehyde oxidase contributes to alternative oxidation pathways, the cytochrome P450 3A route dominates in human hepatic metabolism, producing 3-hydroxyquinine as the major circulating metabolite.
Deuterium incorporation in (-)-(3S)-3-Hydroxyquinine-d3 addresses two critical challenges in drug metabolism research:
The strategic placement of deuterium on the metabolically stable vinyl group minimizes kinetic isotope effects (KIEs), preserving the compound’s metabolic fate relative to the natural metabolite. This contrasts with deuterium substitution at active metabolic sites, which can artificially alter reaction rates.
(-)-(3S)-3-Hydroxyquinine-d3, also designated as (-)-(3S)-3-Hydroxy Quinine-vinyl-d3, represents a deuterated derivative of 3-hydroxyquinine, a principal metabolite of the antimalarial compound quinine [3] [16]. The compound exhibits the molecular formula C20H21D3N2O3, incorporating three deuterium atoms specifically positioned within the vinyl substituent [3] [29] [31].
The isotopic composition demonstrates selective deuteration at the vinyl group, where all three hydrogen atoms have been replaced with deuterium isotopes [3]. This substitution pattern is denoted as vinyl-d3, indicating complete deuteration of the ethylene moiety attached to the quinuclidine ring system [5] [29]. The molecular weight increases from 340.4 grams per mole in the non-deuterated form to 343.43465 grams per mole in the deuterated analog [3] [6] [31].
Parameter | Non-deuterated Form | Deuterated Form |
---|---|---|
Molecular Formula | C20H24N2O3 | C20H21D3N2O3 |
Molecular Weight | 340.4 g/mol | 343.43465 g/mol |
Accurate Mass | Not specified | 343.1975 |
Isotopic Purity | N/A | 99.3% |
The isotopic purity analysis reveals exceptional selectivity in deuteration, with mass distribution showing d0 = 0.02%, d1 = 0.04%, d2 = 1.93%, and d3 = 98.01% [29]. This high degree of isotopic enrichment ensures minimal contamination from partially deuterated species, making it suitable for analytical applications requiring precise isotopic labeling [29] [30].
The structural comparison between (-)-(3S)-3-hydroxyquinine and its deuterated analog reveals significant differences arising from isotopic substitution [20] [21]. The deuterium isotope exhibits a mass approximately twice that of hydrogen, resulting in measurable changes to vibrational frequencies and bond strengths [20] [21] [30].
The primary kinetic isotope effect manifests through altered carbon-deuterium bond characteristics compared to carbon-hydrogen bonds [21] [30]. Carbon-deuterium bonds demonstrate lower zero-point energy, typically 1.2-1.5 kilocalories per mole lower than corresponding carbon-hydrogen bonds [21]. This fundamental difference translates to increased activation energy requirements for carbon-deuterium bond cleavage, directly impacting metabolic stability [21] [30].
Physicochemical property modifications include decreased lipophilicity in the deuterated form compared to the non-deuterated counterpart [21]. The deuteration also affects molecular interactions, with studies demonstrating that deuterated compounds exhibit different binding affinities in competitive binding assays [17]. Electrospray ionization mass spectrometry investigations of cinchona alkaloid-based systems revealed that complexes containing non-deuterated selectands were up to 15% more abundant than their deuterated counterparts [17].
Property | Impact of Deuteration |
---|---|
Bond Strength | Increased by 1.2-1.5 kcal/mol |
Vibrational Frequency | Decreased compared to C-H bonds |
Lipophilicity | Reduced relative to non-deuterated form |
Metabolic Stability | Enhanced due to stronger C-D bonds |
Binding Affinity | Altered in competitive binding scenarios |
The deuteration pattern specifically at the vinyl position introduces unique conformational considerations [22] [23]. Vinyl group deuteration has been shown to affect molecular vibrations significantly, with frequency shifts enabling assignment of vibrational bands to specific vinyl group motions [23]. These effects are particularly pronounced in aromatic systems where the vinyl group exhibits strong coupling with ring vibrations [23].
Crystallographic analysis provides definitive structural confirmation of the (3S) configuration in 3-hydroxyquinine derivatives [24] [26]. Single-crystal X-ray diffraction studies of 3-hydroxyquinine acetate derivatives have successfully confirmed the stereochemical assignment at the C-3 position [24] [26]. The molecular structure determination through X-ray crystallography represents the gold standard for stereochemical validation in cinchona alkaloid systems [24].
The crystal structure of quinine itself has been extensively characterized, belonging to the P21 space group with cell parameters a = 6.0587(1) Å, b = 19.2492(5) Å, c = 22.2824(7) Å, β = 92.1646(11)°, and volume V = 2596.83(12) ų [34]. This crystallographic foundation provides the structural framework for understanding hydroxylated derivatives [34].
Crystal packing analysis reveals that quinine and its derivatives form complex hydrogen-bonding networks [34] [35]. The presence of the hydroxyl group at the C-3 position introduces additional hydrogen-bonding capabilities, influencing both intramolecular and intermolecular interactions [24] [34]. These structural features are crucial for understanding the three-dimensional arrangement and conformational preferences of the molecule [34].
Crystallographic Parameter | Value |
---|---|
Space Group | P21 (for quinine) |
Unit Cell a | 6.0587(1) Å |
Unit Cell b | 19.2492(5) Å |
Unit Cell c | 22.2824(7) Å |
β Angle | 92.1646(11)° |
Volume | 2596.83(12) ų |
The stereochemical configuration at C-3 has been confirmed through comparison of experimental and theoretical vibrational circular dichroism spectra [18]. This approach provides additional validation of absolute configuration assignments through correlation of experimental spectroscopic data with density functional theory calculations [18].
The incorporation of deuterium atoms into the vinyl substituent produces measurable effects on molecular geometry and conformational dynamics [20] [22] [25]. Deuteration influences polymer chain conformations and crystalline arrangements, as demonstrated in studies of deuterated vinyl polymers [22] [25]. The isotope effect extends beyond simple mass differences to affect the overall three-dimensional molecular architecture [20] [22].
Normal coordinate analysis of deuterated vinyl systems reveals systematic frequency shifts and altered vibrational coupling patterns [25]. The deuterium substitution modifies the force field parameters governing molecular vibrations, leading to redistribution of vibrational energy among different modes [25]. These changes are particularly significant for vibrations involving the deuterated vinyl group [25].
Computational studies indicate that deuteration affects activation barriers for conformational interconversion [22]. The vinyl-d3 substitution alters the energetics of rotational processes around the vinyl-quinuclidine bond, potentially stabilizing specific conformational states [22]. This stabilization effect has been observed in radical polymerization studies where deuterated vinyl compounds exhibited different reactivity patterns compared to their non-deuterated analogs [22].
Geometric Parameter | Effect of Vinyl-d3 Substitution |
---|---|
Bond Lengths | Minimal changes (<0.01 Å) |
Bond Angles | Slight modifications due to isotope effects |
Dihedral Angles | Altered conformational preferences |
Vibrational Frequencies | Systematic downfield shifts |
Rotational Barriers | Modified activation energies |
The impact on molecular geometry extends to crystal packing arrangements [20]. Deuteration can introduce chemical pressure within crystal lattices, influencing both magnetic and conductive properties of solid materials [20]. The lower vibrational modes of deuterium atoms contribute to enhanced stability of specific crystalline forms [20].
Directed carbon-hydrogen activation represents one of the most sophisticated approaches for selective deuteration of (-)-(3S)-3-Hydroxyquinine-d3. This methodology exploits the presence of coordinating functional groups within the quinine framework to achieve regioselective deuterium incorporation through transition metal-catalyzed processes.
Palladium-Catalyzed Directed Deuteration Systems
The most extensively studied directed carbon-hydrogen activation strategies employ palladium-based catalytic systems. Farizyan and colleagues demonstrated that palladium acetate complexes bearing N-acylsulfonamide ligands can achieve exceptional deuterium incorporation rates of 85-95% when utilizing deuterium oxide as the deuterium source . The reaction typically proceeds under mild conditions (80-120°C) with extraordinary functional group tolerance, making it particularly suitable for complex alkaloid structures like 3-hydroxyquinine.
The mechanism involves a reversible carbon-hydrogen activation step facilitated by a concerted metalation-deprotonation process. The N-acylsulfonamide ligands serve as both coordinating groups and internal bases, promoting the formation of stable palladacycle intermediates. This approach has been successfully extended to various pharmaceutically relevant motifs, demonstrating its broad applicability in late-stage deuteration protocols [3].
Ligand-Directed Exchange Protocols
Alternative directed strategies employ specialized ligands to achieve site-selective deuteration. Van Gemmeren and coworkers developed a methodology utilizing bidentate ligands containing both donor sites and anionic internal base functionalities [4]. These ligands facilitate the concerted metalation-deprotonation step while maintaining high selectivity for specific carbon-hydrogen bonds.
The ligand design strategy focuses on creating privileged motifs that can accommodate both neutral L-type donors and anionic X-type donors. This dual functionality enables precise control over the deuteration selectivity while maintaining catalyst turnover. The approach has demonstrated particular efficacy for free carboxylic acid substrates, achieving deuterium incorporation levels exceeding 90% under optimized conditions [4].
Mechanistic Considerations and Optimization
The success of directed carbon-hydrogen activation strategies depends critically on the careful control of all proton sources in the reaction system. Carbonate-assisted processes have emerged as particularly effective, where the base used, ligand structure, and acidic protons of the substrate must be systematically optimized to achieve maximum deuterium incorporation [5].
Catalyst System | Ligand Type | Deuterium Source | Temperature (°C) | Incorporation (%) | Selectivity |
---|---|---|---|---|---|
Pd(OAc)₂ | N-acylsulfonamide | D₂O | 80-120 | 85-95 | ortho-selective |
Pd(TFA)₂ | Pyridine derivatives | CD₃COOD | 100-150 | 80-90 | directed |
Pd/C | Phosphine ligands | D₂ gas | 120-180 | 75-85 | non-selective |
Transition metal-catalyzed deuterium exchange represents a complementary approach to directed carbon-hydrogen activation, offering broader substrate scope and alternative mechanistic pathways for isotope incorporation.
Ruthenium-Catalyzed Systems
Ruthenium complexes have demonstrated exceptional activity in hydrogen isotope exchange reactions. Kerr and colleagues established that ruthenium-based catalysts can achieve deuterium incorporation rates of 90-98% using deuterium gas as the isotope source [6]. The catalyst systems typically employ RuCl₂(PPh₃)₃ or related phosphine complexes under elevated temperatures (100-200°C).
The mechanistic pathway involves initial coordination of the substrate to the ruthenium center, followed by carbon-hydrogen bond activation at nanoparticle edges. Density functional theory calculations have revealed that the selectivity patterns depend strongly on the coordination mode of the substrate, with phosphines containing strong coordination through the phosphorus atom showing preferred deuteration at ortho positions of aromatic rings [6].
Rhodium and Iridium Catalytic Systems
Rhodium and iridium complexes offer alternative pathways for deuterium exchange with distinct selectivity profiles. Chirik and coworkers developed iron-based catalysts that complement traditional precious metal systems, achieving high deuterium incorporation with reduced catalyst costs . These systems demonstrate particular effectiveness for pharmaceutical compounds, tolerating diverse functional groups while maintaining high isotopic purity.
The heterobimetallic approach represents a recent advancement, where early-late transition metal combinations enhance catalytic efficiency. Hafnium-iridium and hafnium-osmium complexes have shown superior performance compared to monometallic analogues, demonstrating the importance of metal-metal synergy in hydrogen isotope exchange reactions [7].
Electrochemical and Photochemical Approaches
Recent developments in electrochemical deuteration offer transition-metal-free alternatives for isotope incorporation. Electrophotocatalytic methods utilizing perylene diimide as a redox mediator can achieve selective deuteration under mild conditions using deuterium oxide as the isotope source [8]. This approach bypasses the need for expensive deuterium gas and specialized high-pressure equipment.
The process involves cathodic reduction of the photocatalyst followed by photoexcitation to generate highly reducing species. The resulting deuterated radical intermediates undergo further reduction to provide the final deuterated products with high isotopic purity [8].
The purification of diastereomeric mixtures represents a critical step in obtaining enantiomerically pure (-)-(3S)-3-Hydroxyquinine-d3. The stereochemical complexity introduced by deuterium incorporation necessitates sophisticated separation techniques to achieve the required stereochemical purity.
High-Performance Liquid Chromatography Methods
Chiral stationary phases have emerged as the gold standard for diastereomer separation. Ebinger and Weller conducted comprehensive studies comparing traditional reverse-phase high-performance liquid chromatography with supercritical fluid chromatography for diastereomer separations [9]. Their analysis of 258 synthetic diastereomer pairs revealed that gradient non-chiral supercritical fluid chromatography achieved superior success rates compared to conventional high-performance liquid chromatography techniques.
The separation mechanism relies on differential interactions between diastereomers and the chiral stationary phase. Polysaccharide-based columns containing amylose tris(3,5-dimethylphenylcarbamate) or cellulose derivatives have demonstrated exceptional resolving power for complex alkaloid systems [10]. The elution order can be systematically controlled through careful selection of mobile phase composition and column temperature.
Supercritical Fluid Chromatography Applications
Supercritical fluid chromatography offers several advantages over traditional liquid chromatography for diastereomer separations. The technique provides enhanced mass transfer properties, reduced viscosity, and improved separation efficiency. Carbon dioxide-based mobile phases with polar organic modifiers enable baseline separation of closely related stereoisomers while maintaining rapid analysis times [9].
The optimization of supercritical fluid chromatography conditions requires systematic evaluation of pressure, temperature, and modifier composition. Dichloromethane as a mobile phase additive has proven particularly effective for achieving resolution of multiple stereoisomers, with flow rate and column temperature serving as critical variables for optimization [11].
Novel Separation Strategies
Recent developments in separation science have introduced innovative approaches for diastereomer purification. Gas antisolvent fractionation using supercritical carbon dioxide represents a green alternative to traditional crystallization methods [12]. This technique can achieve purification levels exceeding 99% for certain diastereomeric salts while offering technological advantages including rapid processing and dry product recovery.
The induced chiral fields hypothesis proposed by Ohrui suggests that achiral reversed-phase materials can provide chiral discrimination depending on substrate structure [13]. This concept has enabled the separation of diastereomers with chiral centers separated by 13-27 bonds, previously considered impossible using conventional approaches.
Separation Method | Stationary Phase | Mobile Phase | Resolution | Throughput | Purity Achieved |
---|---|---|---|---|---|
Chiral HPLC | Amylose carbamate | Hexane/alcohols | Excellent | Moderate | >99% |
SFC | Polysaccharide | CO₂/organic modifiers | Superior | High | >99% |
Ion-exchange | Sephadex C-25 | Aqueous salts | Good | Low | 95-99% |
Crystallization | N/A | Organic solvents | Variable | Low | 90-95% |
Quality control represents the final critical component in the production of pharmaceutical-grade (-)-(3S)-3-Hydroxyquinine-d3. The establishment of robust analytical methods for isotopic purity determination ensures compliance with regulatory standards and therapeutic efficacy.
Nuclear Magnetic Resonance Spectroscopy Methods
Proton and deuterium nuclear magnetic resonance spectroscopy provide the most direct methods for isotopic purity determination. Zhang and colleagues developed comprehensive protocols utilizing both ¹H and ²H nuclear magnetic resonance to characterize deuterium incorporation with detection limits of 0.1-1% deuterium content [14] [15]. The method requires precise integration of deuterium signals relative to internal standards, with typical precision values of 2-5% relative standard deviation.
Mass Spectrometry-Based Analysis
High-resolution mass spectrometry offers exceptional sensitivity for isotopic purity determination, with detection limits reaching sub-nanogram levels. Electrospray ionization coupled with high-resolution mass spectrometry enables rapid characterization of deuterium incorporation through analysis of isotopic mass distribution patterns [16]. The technique provides quantitative information about the distribution of deuterium isotopologues (D₀, D₁, D₂, D₃) within the molecular population.
The liquid chromatography-mass spectrometry approach developed for pharmaceutical applications achieves robust determination of isotopologue impurities using quality control-friendly nominal mass instruments [17]. This method demonstrates excellent reproducibility and has been successfully implemented in commercial quality control laboratories for release testing of deuterated drug substances.
Isotopic Enrichment Validation
Comprehensive validation protocols must address both isotopic enrichment and structural integrity. Chang and coworkers implemented novel quality control methods for stable isotope labeling that include spectrum-level, peptide-level, and protein-level validation [18]. The approach utilizes multiple analytical techniques to confirm that deuterium incorporation has occurred at the intended molecular positions without compromising structural integrity.
The isotopic purity specification for pharmaceutical applications typically requires >95% deuterium incorporation at designated positions. Continuous-flow technology with iterative runs has emerged as a promising approach for achieving enhanced isotopic purity through recirculation processes [19]. This methodology can deliver deuterated compounds with isotopic purities exceeding 99% while maintaining site-selectivity.
Regulatory Compliance and Documentation
Quality control systems must maintain comprehensive documentation supporting isotopic purity claims. Validated analytical methods require demonstration of accuracy, precision, linearity, and robustness across the intended analytical range. Inter-laboratory studies have confirmed that properly validated nuclear magnetic resonance and mass spectrometry methods provide consistent results across different analytical facilities [14].
The quality control framework should include systematic evaluation of critical quality attributes including chemical purity, isotopic purity, stereochemical purity, and stability. Risk-based approaches to quality control emphasize the most critical attributes while maintaining cost-effectiveness and analytical efficiency [17].
Quality Control Method | Detection Limit | Precision (RSD%) | Analysis Time | Sample Requirement | Regulatory Status |
---|---|---|---|---|---|
¹H NMR | 0.1-1% D content | 2-5% | 15-30 min | 1-50 mg | Validated |
²H NMR | 0.05-0.5% D content | 3-7% | 30-60 min | 5-100 mg | Validated |
HR-MS | Sub-nanogram | 0.5-2% | 5-15 min | 0.1-10 mg | Validated |
LC-MS/MS | Picogram | 1-3% | 10-20 min | 0.05-5 mg | Validated |